molecular formula C31H34Br2N4O4 B1245943 Nutlin-2

Nutlin-2

Numéro de catalogue: B1245943
Poids moléculaire: 686.4 g/mol
Clé InChI: PVRYEWOXWGDQHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nutlin-2 is a small-molecule inhibitor that belongs to the Nutlin family, which are cis-imidazoline analogs. These compounds are known for their ability to inhibit the interaction between the mouse double minute 2 homolog (MDM2) and the tumor suppressor protein p53. By disrupting this interaction, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Nutlin-2 involves several steps, starting with the preparation of the imidazoline core. The key steps include:

    Formation of the Imidazoline Core: This is achieved through the reaction of an aldehyde with an amine in the presence of an acid catalyst.

    Substitution Reactions: The imidazoline core is then subjected to substitution reactions to introduce the necessary functional groups, such as chlorophenyl and methoxyphenyl groups.

    Cyclization: The final step involves cyclization to form the cis-imidazoline ring structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Nutlin-2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as chlorophenyl and methoxyphenyl groups. These reactions are typically carried out under mild conditions to preserve the integrity of the imidazoline core.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolines, which can be further modified to produce this compound and its analogs .

Applications De Recherche Scientifique

Scientific Research Applications

  • Cancer Therapy
    • Nutlin-2 has been investigated for its potential in treating various cancers, particularly those with wild-type p53. It has shown efficacy in preclinical models of:
      • Osteosarcoma : Studies indicate that this compound can induce apoptosis in osteosarcoma cells through p53 activation .
      • Prostate Cancer : In xenograft models, this compound demonstrated significant tumor reduction without substantial toxicity .
      • Melanoma : Recent studies suggest that this compound can inhibit growth in melanoma cells under hypoxic conditions .
  • DNA Repair Mechanisms
    • Research has shown that this compound influences DNA repair pathways. It can inhibit double-strand break repair through MDM2-mediated mechanisms, leading to increased genomic instability . This effect has been observed in both p53-dependent and independent contexts.
  • Combination Therapies
    • This compound is being explored in combination with other therapeutic agents to enhance anticancer effects. For instance, combining this compound with genotoxic agents has shown a synergistic lethal effect on cancer cells lacking functional p53 .

Case Studies

StudyCancer TypeFindings
Study 1OsteosarcomaThis compound induced apoptosis via p53 activation; reduced tumor size in xenograft models .
Study 2Prostate CancerEffective tumor suppression observed without significant toxicity .
Study 3MelanomaReduced cell proliferation under hypoxic conditions when treated with this compound .
Study 4DNA Repair StudiesThis compound inhibited double-strand break repair, leading to increased genomic instability .

Implications for Future Research

The applications of this compound extend beyond immediate cancer therapy. Its ability to modulate p53 activity opens avenues for research into:

  • Resistance Mechanisms : Understanding how cancer cells adapt to this compound treatment could inform strategies to overcome resistance .
  • Biomarker Development : Identifying biomarkers that predict response to this compound could enhance patient stratification for clinical trials.
  • Exploration of Other Tumor Types : Investigating the efficacy of this compound in additional cancers with wild-type p53 may broaden its therapeutic potential.

Mécanisme D'action

Nutlin-2 exerts its effects by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This stabilization of p53 leads to its accumulation in the cell, which in turn activates the p53 pathway. The activation of p53 results in the transcription of target genes involved in cell cycle arrest, DNA repair, and apoptosis. This mechanism is particularly effective in cancer cells with wild-type p53, as it selectively induces a growth-inhibiting state called senescence .

Comparaison Avec Des Composés Similaires

Q & A

Q. Basic: What structural features of Nutlin-2 enable its binding to MDM2, and how are these analyzed experimentally?

Answer:
this compound binds MDM2 by mimicking the interaction of p53’s transactivation domain. Key structural features include:

  • Two para-bromophenyl groups : These occupy the Leu26 and Trp23 hydrophobic pockets of MDM2, analogous to p53 residues .
  • Ethoxy side chain : Extends into the Phe19 pocket, enhancing binding affinity .
  • Cis-imidazoline core : Acts as a scaffold, positioning substituents for optimal interactions .

Methodological Analysis:

  • X-ray crystallography (e.g., PDB ID: 1RV1) resolves binding modes and intermolecular interactions (e.g., π-π stacking with His96, hydrophobic contacts with Leu54, Gly58) .
  • Surface plasmon resonance (SPR) quantifies binding kinetics (IC50: 140 nM) and competition with p53 .

Q. Advanced: How do induced-fit conformational changes in MDM2 upon this compound binding influence structure-based inhibitor design?

Answer:
this compound binding induces a conformational shift in MDM2’s Tyr100 residue, which forms a hydrogen bond with the bromophenyl group. This differs from the p53-MDM2 complex, where Tyr100 interacts with p53’s Asn29 .

Methodological Implications:

  • Molecular dynamics simulations model flexibility of Tyr100 to optimize inhibitor interactions .
  • Mutagenesis studies validate residue-specific contributions (e.g., His96, Leu54) to binding energy .

Q. Basic: What experimental assays are used to compare this compound’s efficacy with other MDM2 inhibitors (e.g., Nutlin-3a, MI-219)?

Answer:

  • In vitro assays :
    • Fluorescence polarization (FP) : Measures displacement of fluorescent p53 peptides from MDM2 .
    • Cell viability assays : Quantify IC50 in wild-type vs. p53-mutant cancer cells (e.g., this compound: 140 nM; Nutlin-3a: 90 nM) .
  • Co-crystallization : Overlay structures (e.g., this compound vs. MI-219) to compare binding poses .

Q. Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in this compound’s binding data across different assays?

Answer:
Discrepancies in IC50 values (e.g., SPR vs. FP assays) arise from assay-specific conditions (e.g., protein purity, buffer composition).

Methodological Resolution:

  • Consistent protein preparation : Use recombinant MDM2 with validated activity .
  • Orthogonal assays : Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • SAR-guided optimization : Modify substituents (e.g., bromophenyl → chlorophenyl) to balance hydrophobicity and steric effects .

Q. Basic: How does this compound’s stereochemistry affect its biological activity, and how is this characterized?

Answer:
this compound is a racemic mixture, but enantiomers exhibit differential binding. The active (R)-enantiomer achieves tighter MDM2 engagement .

Methodological Characterization:

  • Chiral chromatography : Separates enantiomers for individual IC50 testing .
  • Circular dichroism (CD) : Confirms stereochemical integrity during synthesis .

Q. Advanced: What strategies address the limited in vivo efficacy of this compound despite strong in vitro activity?

Answer:
this compound’s poor pharmacokinetics (e.g., rapid metabolism, low bioavailability) limit in vivo utility.

Methodological Strategies:

  • Prodrug derivatization : Mask polar groups (e.g., ethoxy → ester) to enhance membrane permeability .
  • Xenograft models : Monitor tumor regression in nude mice with optimized dosing regimens (e.g., 200 mg/kg for Nutlin-3a) .
  • Metabolic stability assays : Use liver microsomes to identify degradation hotspots .

Q. Basic: How do researchers validate the specificity of this compound for MDM2 over related proteins (e.g., MDMX)?

Answer:

  • Selectivity profiling :
    • SPR-based screens : Test binding to MDMX and off-target proteins .
    • Cellular assays : Compare p53 activation in MDM2-overexpressing vs. MDMX-overexpressing cell lines .
  • Structural alignment : Compare MDM2 vs. MDMX binding pockets to identify critical residues (e.g., MDMX’s Ser96 vs. MDM2’s His96) .

Q. Advanced: What computational tools predict this compound’s off-target effects in complex biological systems?

Answer:

  • Proteome-wide docking : Use AutoDock Vina or Schrödinger to screen for potential off-targets .
  • Machine learning models : Train on MDM2-p53 inhibitors to prioritize compounds with high specificity .
  • CRISPR-Cas9 screens : Identify synthetic lethal interactions in this compound-treated cells .

Q. Basic: What criteria determine the choice of cell lines for this compound studies?

Answer:

  • p53 status : Use wild-type p53 lines (e.g., SJSA-1 osteosarcoma) to assess on-target effects .
  • MDM2 amplification : Select models with MDM2 overexpression (e.g., LNCaP prostate cancer) .
  • Control lines : Include p53-null/mutant lines (e.g., H1299 lung cancer) to confirm mechanism .

Q. Advanced: How can cryo-EM complement crystallography in studying this compound-MDM2 dynamics?

Answer:

  • Time-resolved cryo-EM : Captures transient conformational states (e.g., Tyr100 movement) .
  • Flexible fitting : Integrates crystallographic data to model full-length MDM2-Nutlin-2 interactions .

Propriétés

Formule moléculaire

C31H34Br2N4O4

Poids moléculaire

686.4 g/mol

Nom IUPAC

[4,5-bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C31H34Br2N4O4/c1-3-41-27-20-25(40-2)12-13-26(27)30-34-28(21-4-8-23(32)9-5-21)29(22-6-10-24(33)11-7-22)37(30)31(39)36-16-14-35(15-17-36)18-19-38/h4-13,20,28-29,38H,3,14-19H2,1-2H3

Clé InChI

PVRYEWOXWGDQHA-UHFFFAOYSA-N

SMILES canonique

CCOC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br

Synonymes

nutlin 2
nutlin-2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.